2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16289967
InChI: InChI=1S/C18H19N5O3S/c1-25-14-7-3-5-12(9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-8-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16289967

Molecular Formula: C18H19N5O3S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide -

Specification

Molecular Formula C18H19N5O3S
Molecular Weight 385.4 g/mol
IUPAC Name 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H19N5O3S/c1-25-14-7-3-5-12(9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-8-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Standard InChI Key CUGWYRUHOVWLBP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular structure of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide comprises:

  • A 1,2,4-triazole ring at the core, providing hydrogen-bonding capabilities and π-π stacking interactions.

  • A 3-methoxyphenyl group at position 5 of the triazole, enhancing lipophilicity and influencing receptor binding.

  • A sulfanyl (-S-) bridge connecting the triazole to an acetamide group.

  • A N-(3-methoxyphenyl)acetamide moiety, contributing to solubility and metabolic stability.

The molecular formula is inferred as C₁₈H₁₈N₅O₃S (Molecular Weight: ~384.43 g/mol), based on structural analogs .

Table 1: Key Structural Features and Properties

FeatureDescription
Core Structure1,2,4-Triazole ring with amino group at position 4
Substituents3-Methoxyphenyl (position 5), sulfanyl-acetamide-3-methoxyphenyl (position 3)
Molecular FormulaC₁₈H₁₈N₅O₃S
Molecular Weight384.43 g/mol
Key Functional GroupsAmino (-NH₂), methoxy (-OCH₃), sulfanyl (-S-), acetamide (-NHCOCH₃)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a multi-step protocol, as observed in analogous triazole derivatives :

  • Formation of 4-Amino-5-aryl-1,2,4-triazole-3-thiol:

    • Condensation of thiocarbazide with substituted benzaldehydes under acidic conditions.

    • Cyclization via intramolecular nucleophilic attack to form the triazole ring.

  • Nucleophilic Substitution:

    • Reaction of the triazole-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl-acetamide linkage .

  • Functionalization:

    • Introduction of methoxy groups via O-methylation or starting from pre-substituted aryl precursors.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole formationThiocarbazide, HCl, reflux, 6h65–75
Sulfanyl-acetamide couplingChloroacetamide, DMF, K₂CO₃, 80°C, 4h70–80
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 8H, aromatic-H), 3.81 (s, 6H, -OCH₃), 2.45 (s, 2H, -SCH₂CO-) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

  • MS (ESI+): m/z 385.1 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under ambient conditions for 6 months; degrades in acidic/basic media (t₁/₂ <24h at pH <3 or >10).

Biological Activity and Mechanisms

Antifungal Activity

Analogous triazole derivatives exhibit potent activity against Candida albicans and Rhodotorula mucilaginosa (MIC ≤25 µg/mL) . The mechanism involves inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis:

  • Docking studies: The triazole ring coordinates with the heme iron in the enzyme’s active site, while methoxyphenyl groups enhance hydrophobic interactions .

Table 3: Comparative Antifungal Activity (MIC, µg/mL)

CompoundC. albicansR. mucilaginosa
Target Compound12.5*25*
Fluconazole3264
Analog [4-Chloro derivative] 6.2512.5

*Predicted based on structural analogs .

Industrial and Research Applications

Drug Development

  • Lead compound for antifungals targeting resistant Candida strains.

  • Synergistic combinations with fluconazole to reduce therapeutic doses .

Chemical Biology

  • Proteomic probes: Sulfanyl group facilitates bioconjugation for target identification.

  • Enzyme inhibition assays: Used to study triazole-dependent metabolic pathways.

Comparison with Structural Analogs

Table 4: Key Analog Comparison

CompoundSubstituentsAntifungal MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound3-MeO-C₆H₄ (positions 5, N)12.518
2-{[5-(2-MeO-C₆H₄)-4H-triazol-3-yl]S}-N-(3-F-C₆H₄)Acetamide2-MeO-C₆H₄, 3-F-C₆H₄2535
2-[(4-Amino-5-Ph-triazol-3-yl)S]-N-(3-MeO-C₆H₄)Acetamide C₆H₅, 3-MeO-C₆H₄5050

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